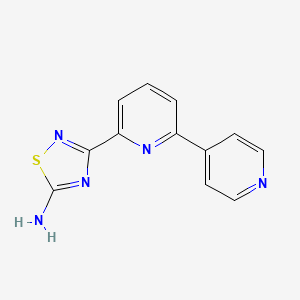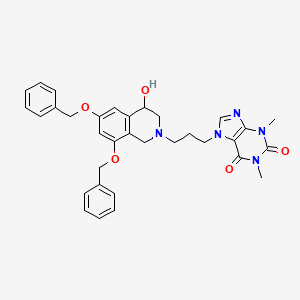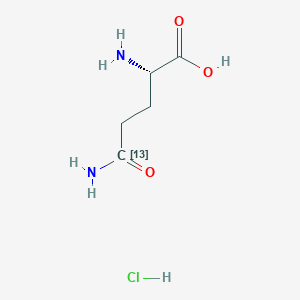
L-Glutamine-5-13C Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine-5-13C Hydrochloride is a labeled amino acid where the carbon at the fifth position is replaced with the isotope carbon-13. This compound is used extensively in research due to its unique properties, which allow scientists to trace metabolic pathways and study biochemical processes with greater precision .
準備方法
Synthetic Routes and Reaction Conditions
L-Glutamine-5-13C Hydrochloride can be synthesized through the isotopic labeling of L-glutamine. The process involves the incorporation of carbon-13 into the glutamine molecule. This is typically achieved through fermentation processes using carbon-13 labeled substrates .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. These processes utilize microorganisms that are fed with carbon-13 labeled glucose or other carbon sources. The fermentation is carefully controlled to ensure high yields of the labeled compound .
化学反応の分析
Types of Reactions
L-Glutamine-5-13C Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-glutamic acid.
Reduction: It can be reduced to form L-glutamine derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired derivative but often involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: L-glutamic acid.
Reduction: L-glutamine derivatives.
Substitution: Various substituted glutamine compounds.
科学的研究の応用
L-Glutamine-5-13C Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways.
Biology: Helps in studying cellular metabolism and protein synthesis.
Medicine: Used in research related to metabolic disorders and cancer.
Industry: Employed in the production of labeled compounds for research and development.
作用機序
L-Glutamine-5-13C Hydrochloride exerts its effects by participating in metabolic pathways as a labeled amino acid. It is incorporated into proteins and other biomolecules, allowing researchers to trace its path through various biochemical processes. The labeled carbon-13 atom provides a detectable signal in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies, making it a valuable tool for studying molecular targets and pathways .
類似化合物との比較
Similar Compounds
L-Glutamine-1-13C: Labeled at the first carbon position.
L-Glutamine-2-13C: Labeled at the second carbon position.
L-Glutamine-13C5,15N2: Labeled at multiple positions with both carbon-13 and nitrogen-15.
Uniqueness
L-Glutamine-5-13C Hydrochloride is unique due to its specific labeling at the fifth carbon position, which provides distinct advantages in tracing specific metabolic pathways.
特性
分子式 |
C5H11ClN2O3 |
|---|---|
分子量 |
183.60 g/mol |
IUPAC名 |
(2S)-2,5-diamino-5-oxo(513C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H/t3-;/m0./s1/i4+1; |
InChIキー |
SNNIXEGBYLWWHH-QYHRGCGZSA-N |
異性体SMILES |
C(C[13C](=O)N)[C@@H](C(=O)O)N.Cl |
正規SMILES |
C(CC(=O)N)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



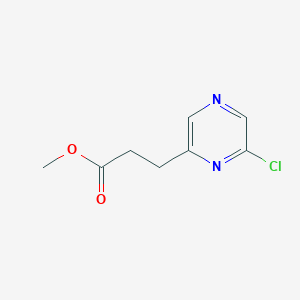
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
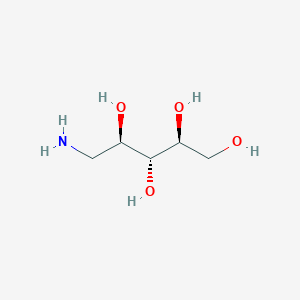
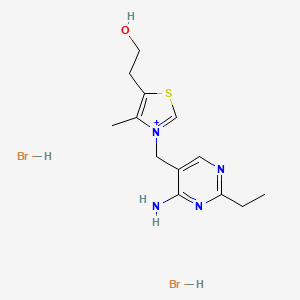
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
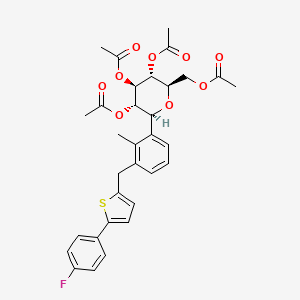
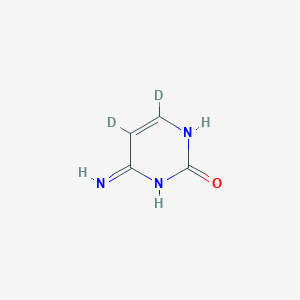
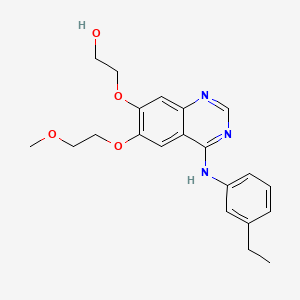
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
